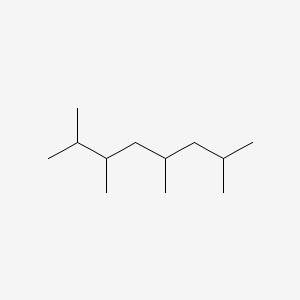
2,3,5,7-Tetramethyloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,7-Tetramethyloctane is an organic compound belonging to the class of alkanes. It is a derivative of octane, characterized by the substitution of four methyl groups at the 2nd, 3rd, 5th, and 7th positions of the octane chain. This compound has the molecular formula C12H26 and a molecular weight of 170.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,7-Tetramethyloctane can be achieved through various organic synthesis techniques. One common method involves the alkylation of octane with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride (AlCl3), to facilitate the methylation process. The reaction is carried out at elevated temperatures to ensure complete substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound involves large-scale alkylation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures efficient production of the compound with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2,3,5,7-Tetramethyloctane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Formation of 2,3,5,7-tetramethyloctanol, 2,3,5,7-tetramethyloctanone, or corresponding carboxylic acids.
Reduction: Formation of simpler alkanes such as 2,3,5,7-tetramethylheptane.
Substitution: Formation of halogenated derivatives like 2,3,5,7-tetramethyl-1-chlorooctane.
Scientific Research Applications
2,3,5,7-Tetramethyloctane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: Studied for its role as a volatile organic compound in plant and microbial metabolism.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent and intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 2,3,5,7-Tetramethyloctane involves its interaction with molecular targets through hydrophobic interactions. The compound can penetrate lipid membranes, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the solubility and bioavailability of hydrophobic drugs .
Comparison with Similar Compounds
Similar Compounds
2,3,6,7-Tetramethyloctane: Another tetramethyl derivative of octane with methyl groups at different positions.
2,2,7,7-Tetramethyloctane: A compound with methyl groups at the 2nd and 7th positions.
2,2,3,3-Tetramethyloctane: A derivative with methyl groups at the 2nd and 3rd positions.
Uniqueness
2,3,5,7-Tetramethyloctane is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its symmetrical structure contributes to its stability and makes it an ideal reference compound in analytical chemistry .
Properties
CAS No. |
62199-32-0 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,3,5,7-tetramethyloctane |
InChI |
InChI=1S/C12H26/c1-9(2)7-11(5)8-12(6)10(3)4/h9-12H,7-8H2,1-6H3 |
InChI Key |
AIUMUUQTYGQPMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)CC(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















